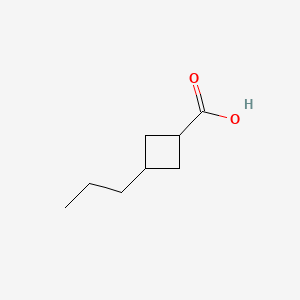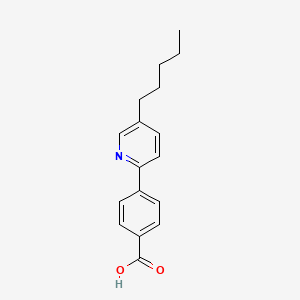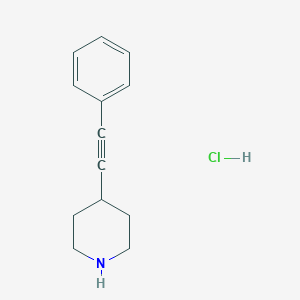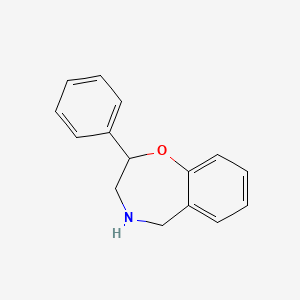
2-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Übersicht
Beschreibung
2-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Alkyne Reactions and Ring Expansion
2,3,4,5-Tetrahydro-1,4-benzoxazepines can be cleaved at the N–C(5) bond under the action of activated alkynes, leading to the formation of various phenyl(aminoethyl) ethers. The cleavage rate is influenced by the electronic effects of substituents at the C-5 atom. This process allows for the synthesis of novel compounds, such as benzothiazonine (Voskressensky et al., 2013).
Molecular Arrangements and Hydrogen Bonding
The molecular arrangements of certain tetrahydro-1,4-epoxy-1-benzazepines show interesting features like hydrogen-bonded chains and sheets. This is significant in understanding the intermolecular interactions and crystal structures of these compounds (Gómez et al., 2010).
Pharmacological and Biological Studies
Dopaminergic Activity
Certain derivatives of tetrahydro-1,4-benzoxazepine have shown dopaminergic activity. These compounds were studied for their agonistic effects on dopamine receptors, indicating potential applications in neurological and psychiatric disorders (Pfeiffer et al., 1982).
Synthesis of Squalene Synthase Inhibitors
Derivatives of tetrahydro-4,1-benzoxazepine have been synthesized and evaluated for their inhibitory activities against squalene synthase, a key enzyme in cholesterol biosynthesis. This indicates potential applications in cholesterol management and cardiovascular diseases (Miki et al., 2002).
Reassignments and Structural Elucidations
- Structural Reassignments: Reexamination of certain compounds previously thought to be 4,5-dihydro-3H-1-benzazepin-5-ols led to their reassignment as tetrahydro-2,5-epoxy-1H-1-benzazepines. Such studies are crucial for accurate structural identification and understanding of these compounds' chemistry (Anastasiou et al., 1993).
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of 2-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine could include further exploration of its potential anticancer properties , as well as a more detailed investigation of its physical and chemical properties. Additionally, more research could be done to understand its mechanism of action and potential applications in other fields.
Wirkmechanismus
Target of Action
Benzoxazepine derivatives have been associated with various biological activities, including anticancer properties .
Mode of Action
It’s known that benzoxazepines can be cleaved at the n–c bond under the action of activated alkynes in methanol, forming phenyl (aminoethyl) ethers . The cleavage rate depends on the electronic effects of the substituents at the C-5 atom .
Biochemical Pathways
Some benzoxazepine derivatives have shown to induce cell cycle arrest in the g2/m phase in breast cancer cells .
Pharmacokinetics
Its molecular weight is 225.29, which is within the range generally favorable for oral bioavailability .
Result of Action
Some benzoxazepine derivatives have shown potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells .
Action Environment
The cleavage rate of benzoxazepines is known to depend on the electronic effects of the substituents at the c-5 atom .
Biochemische Analyse
Biochemical Properties
2-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity . The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can alter metabolic flux, impacting the overall metabolic state of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can bind to enzyme active sites, either inhibiting or activating their function. This compound may also interact with transcription factors, leading to changes in gene expression. The precise molecular mechanisms can vary depending on the specific biomolecules involved and the cellular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes its stability and degradation, which can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to cumulative changes in gene expression and metabolic activity. In vitro and in vivo studies have shown that its stability can be affected by various factors, including temperature and pH.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can have toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering the overall metabolic state of the cell. These interactions can have downstream effects on cellular energy production and biosynthetic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms . It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. For instance, its distribution within the cytoplasm or nucleus can affect its interactions with target biomolecules.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, localization within the mitochondria can influence its effects on cellular metabolism, while nuclear localization can impact gene expression. Understanding its subcellular distribution is essential for elucidating its precise biochemical roles.
Eigenschaften
IUPAC Name |
2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)17-15/h1-9,15-16H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJFCSPYGGFJGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2CN1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


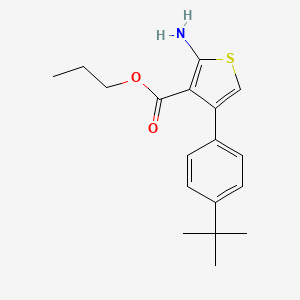
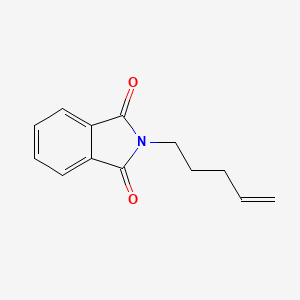

![[(2-Piperidin-1-yl-2-adamantyl)methyl]amine](/img/structure/B3023558.png)
![[5-(2-Phenylethyl)-1,2,4-oxadiazol-3-yl]methylamine](/img/structure/B3023564.png)
![6-Phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B3023565.png)
![3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile](/img/structure/B3023566.png)
![3,3'-[1,3-Phenylenebis(oxy)]dipropanoic acid](/img/structure/B3023568.png)
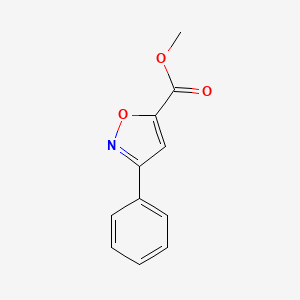
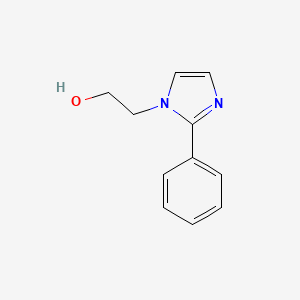
![[2-(Phenoxymethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B3023572.png)
